5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside
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Overview
Description
5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly useful in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside is the β-glucuronidase enzyme (GUS) . This enzyme plays a crucial role in the hydrolysis of glucuronides, which are compounds produced in the liver during phase II drug metabolism.
Mode of Action
This compound acts as a chromogenic substrate for the β-glucuronidase enzyme . The enzyme deesterifies the compound into an indoxyl derivative . This derivative then undergoes oxidative polymerization, resulting in the generation of a blue compound known as indigotin .
Pharmacokinetics
It’s known that the compound is soluble in dimethylformamide:methanol (1:1) at 50 mg/ml, dimethylformamide at 20 mg/ml, and dmso at 20 mg/ml .
Result of Action
The enzymatic action on this compound results in the generation of a blue compound, indigotin . This color change is often used in research settings to visually identify the presence and activity of the β-glucuronidase enzyme .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and light. For instance, stock solutions of the compound are stable for up to 2 months at 2 to 8 °C and up to 1 year in aliquots at -20 °C when protected from light .
Biochemical Analysis
Biochemical Properties
5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside is known to interact with various enzymes, proteins, and other biomolecules . It is a substrate for β-glucuronidase enzyme (GUS), which deesterifies it into an indoxyl derivative . Upon oxidative polymerization, this derivative results in the generation of a blue indigotin dye .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the β-glucuronidase enzyme . The compound is deesterified by the enzyme, leading to the formation of an indoxyl derivative . This derivative then undergoes oxidative polymerization to produce a blue indigotin dye .
Metabolic Pathways
The compound is known to interact with the β-glucuronidase enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside involves the reaction of 5-bromo-6-chloroindole with alpha-D-glucopyranosyl chloride under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure higher yields and purity. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the indole ring or the glucopyranoside moiety.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the indole ring or glucopyranoside moiety.
Substitution: Compounds with different functional groups replacing the halogens.
Scientific Research Applications
5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study glycosidase activity.
Biology: Employed in glycobiology to investigate glycan structures and functions.
Medicine: Utilized in diagnostic assays to detect specific enzymes or glycan-related diseases.
Industry: Applied in the production of biochemical reagents and diagnostic kits.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl alpha-D-glucopyranoside: Similar in structure but with a different halogen substitution pattern.
5-Bromo-4-chloro-3-indolyl beta-D-glucopyranoside: Differing in the configuration of the glucopyranoside moiety.
5-Bromo-4-chloro-3-indolyl beta-D-galactopyranoside: Contains a galactopyranoside instead of a glucopyranoside.
Uniqueness
5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside is unique due to its specific halogen substitution pattern and its alpha-D-glucopyranoside configuration. These features make it particularly suitable for certain enzymatic assays and glycobiology research .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11-,12+,13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRVKCMQIZYLNM-RGDJUOJXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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